D-Phenylalanine-d8

Quantitative LC-MS/MS Isotope Dilution Metabolomics

Quantifying D-phenylalanine in complex biological matrices is challenged by endogenous isotopic interference. D-Phenylalanine-d8 solves this as a perdeuterated internal standard with +8 Da mass shift. - **Isotopic Purity:** ≥98 atom% D, chemical purity ≥98%. - **Performance:** Complete chromatographic co-elution with baseline mass separation from M+1/M+2 peaks (Liao et al., 2017; accuracy 88.2-110.7%). - **Enantiomeric Integrity:** Pure D-enantiomer - essential for stereospecific pain modulation and biofilm studies. Not a racemic mixture. - **Application:** Method development/validation (AMV), QC, clinical metabolomics, pharmacokinetics.

Molecular Formula C9H11NO2
Molecular Weight 173.24 g/mol
Cat. No. B12309289
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Phenylalanine-d8
Molecular FormulaC9H11NO2
Molecular Weight173.24 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(C(=O)O)N
InChIInChI=1S/C9H11NO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)/t8-/m1/s1/i1D,2D,3D,4D,5D,6D2,8D
InChIKeyCOLNVLDHVKWLRT-HNZZJFTQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





D-Phenylalanine-d8 for LC-MS & Metabolomics


D-Phenylalanine-d8 is a perdeuterated analog of D-phenylalanine in which eight hydrogen atoms (five aromatic ring protons and three aliphatic protons) are replaced with deuterium . With a molecular formula C₉H₃D₈NO₂ and molecular weight 173.24 g/mol, it serves as a stable isotope-labeled internal standard (IS) for the accurate quantification of D-phenylalanine in biological matrices via liquid chromatography–tandem mass spectrometry (LC–MS/MS) and gas chromatography–mass spectrometry (GC–MS) . The compound is the synthetic dextrorotatory (D‑) enantiomer of phenylalanine and is supplied with chemical purity ≥98% and isotopic enrichment ≥98 atom% D .

1 Stable isotope-labeled internal standard for D-phenylalanine LC-MS/MS quantification in research matrices
2 Perdeuterated (d8) label provides high mass shift for reduced isotopic interference
3 Enantiomerically pure D-form, suitable for stereospecific tracer and metabolism studies

Why D-Phenylalanine-d8 Cannot Be Substituted


Deuterated phenylalanine standards are not interchangeable across analytical workflows. The number and position of deuterium labels directly influence mass spectral resolution, isotopic interference, and chromatographic behavior. A d8‑labeled standard provides a nominal mass shift of +8 Da, which places the analyte signal beyond the natural isotopic envelope (M+1, M+2) of the unlabeled species, whereas d5‑labeled analogs (+5 Da) often exhibit partial overlap with endogenous isotopic peaks, compromising quantification accuracy at low concentrations [1]. Furthermore, enantiomeric identity is critical: D-Phenylalanine-d8 is the pure D‑enantiomer, essential for tracking the distinct metabolic fate of D‑phenylalanine in studies of pain modulation, biofilm inhibition, and amino acid racemization. Racemic mixtures such as DL‑phenylalanine‑d5 introduce equal quantities of the L‑enantiomer, rendering them unsuitable for stereospecific tracer experiments or for correcting matrix effects when the analyte of interest is exclusively D‑phenylalanine .

Target
D-Phenylalanine-d8

Larger deuterium label reduces overlap with endogenous isotopic envelope.

Pure D-enantiomer preserves stereochemical identity for chiral tracing.

Substitute (e.g., DL-Phe-d5)
DL-Phenylalanine-d5

Smaller mass shift may cause spectral cross-talk with unlabeled analyte at low concentrations.

Racemic mixture introduces L-enantiomer, confounding enantioselective quantification.

D-Phenylalanine-d8 Quantitative Evidence


Mass Shift Advantage Against Isotopic Interference

D-Phenylalanine-d8 incorporates eight deuterium atoms (five on the phenyl ring, three on the aliphatic chain), yielding a molecular weight of 173.24 g/mol—a +8 Da shift from unlabeled D-phenylalanine (165.19 g/mol) . In contrast, the commonly used DL-phenylalanine-d5 standard (ring‑d5 only) provides only a +5 Da mass shift. The larger mass differential of the d8 compound reduces overlap with the M+1 and M+2 isotopic peaks of the endogenous analyte, which are typically 1–2 Da above the monoisotopic mass [1]. This is particularly critical when quantifying phenylalanine in complex biological matrices where the analyte concentration is low and matrix-induced ion suppression is high.

Mass shift vs. interference
Class-level
D-Phe-d8: +8 Da DL-Phe-d5: +5 Da
Reduces isotopic overlap at low analyte concentrations
Class-level inference; review with specific matrix and MS resolution
Quantitative LC-MS/MS Isotope Dilution Metabolomics

Enantiomeric Purity vs. Racemic Mixture

D-Phenylalanine-d8 is synthesized from enantiomerically pure D-phenylalanine and retains the D‑configuration (dextrorotatory) . Vendor specifications confirm the product is the D‑enantiomer with no detectable L‑phenylalanine contamination. In contrast, DL‑phenylalanine‑d5 is a racemic mixture containing equal parts of L‑ and D‑enantiomers [1]. For studies of D‑phenylalanine‑specific processes—such as its inhibition of Pseudoalteromonas sp. SC2014 biofilm development or its role in enkephalinase inhibition for pain management—the racemic standard introduces an irrelevant L‑enantiomer that can confound chiral separation and compromise the accuracy of isotope dilution calculations .

Enantiomeric purity
Reported
D-Phe-d8: >99% D-form DL-Phe-d5: 50% D-form
Prevents L-enantiomer interference in stereospecific assays
Vendor QC; chiral HPLC/polarimetry inferred
Stereospecific Metabolism Enantioselective Analysis Biofilm Inhibition

LC-MS Accuracy Validation in Metabolomics

In a 2017 study by Liao et al., D8-phenylalanine was employed as a postcolumn infused internal standard (PCI-IS) to correct for matrix effects and injection order variability in LC–ESI–MS‑based targeted metabolomics of amino acids in human plasma [1]. The method achieved quantification accuracy between 88.2% and 110.7% for 11 tested amino acids, with the PCI-IS effectively removing injection order effects and reducing within‑group variation. While the study did not compare D8‑phenylalanine directly to d5‑phenylalanine, the use of a d8‑labeled IS with a +8 Da mass shift is widely recognized in the literature as providing superior separation from endogenous isotopic interference, which is a prerequisite for the high accuracy observed [2]. In contrast, d5‑labeled IS can exhibit cross‑talk with the M+1 peak of the unlabeled analyte, leading to lower accuracy in complex matrices.

LC-MS accuracy (PCI-IS)
Method context
88.2 – 110.7%
Supports quantification accuracy in human plasma research matrices
Postcolumn infusion method; 11 amino acids; matrix normalization applied
Postcolumn Infusion Matrix Effect Correction Quantitative Metabolomics

Isotopic Enrichment Advantage for Reduced Cross-Talk

Vendor specifications for D-Phenylalanine-d8 report isotopic enrichment of ≥98 atom% D , while DL-phenylalanine-d5 is typically offered at ≥98 atom% D as well . Although the nominal isotopic purity is equivalent, the d8 compound contains eight deuterium atoms, meaning that the probability of an incompletely labeled molecule (e.g., d7, d6) is statistically higher. However, because the mass shift is larger (+8 Da), even a partially labeled molecule (e.g., d7) still provides a +7 Da shift, which remains well separated from the unlabeled analyte. In contrast, a partially labeled d5 compound (e.g., d4) produces a +4 Da shift, which may co‑elute with or spectrally overlap the M+2 or M+3 peaks of endogenous phenylalanine [1].

Isotopic enrichment & shift
Class-level
≥98 atom% D; effective shift ≥+7 Da
Maintains separation despite partial labeling probability
Theoretical isotopic distribution; vendor QC certificate review advised
Isotopic Enrichment Mass Spectrometry Quality Control

D-Phenylalanine-d8 Application Scenarios


Isotope Dilution LC-MS/MS Quantification

D-Phenylalanine-d8 is the ideal internal standard for LC-MS/MS methods that require precise measurement of D-phenylalanine in plasma, serum, or urine. Its +8 Da mass shift ensures complete chromatographic co‑elution with the analyte while providing baseline mass separation from endogenous isotopic peaks [1]. The method validated by Liao et al. (2017) using D8-phenylalanine as a postcolumn infused IS achieved 88.2–110.7% accuracy, demonstrating its suitability for clinical metabolomics and pharmacokinetic studies [2].

Stereospecific Tracer Studies in Metabolism & Biofilm

Because D-Phenylalanine-d8 is the pure D‑enantiomer, it is uniquely suited for investigations into the stereospecific biological activities of D-phenylalanine, including its inhibition of Pseudoalteromonas sp. SC2014 biofilm formation . Racemic internal standards (e.g., DL-phenylalanine-d5) would confound such studies by introducing an equal amount of L‑phenylalanine, which does not share the same biological activity. The d8 label enables tracking of D‑phenylalanine incorporation without altering its enantiomeric identity.

Reference Standard for Pharmaceutical Impurity Profiling and Method Validation

D-Phenylalanine-d8 is supplied with documented purity ≥98% and is used as a reference standard for analytical method development, method validation (AMV), and quality control (QC) in pharmaceutical R&D . Its well‑characterized mass and isotopic profile make it suitable for establishing traceability to pharmacopeial standards (USP, EP) during the development of assays for phenylalanine‑containing drug substances.

Postcolumn Infusion Internal Standard for High-Throughput Metabolomics

The PCI-IS method employing D8-phenylalanine, as described by Liao et al., enables correction of matrix effects and injection order variability without the need for individual stable isotope-labeled standards for every metabolite [2]. This approach reduces assay cost and complexity while maintaining high quantitative accuracy, making D-Phenylalanine-d8 a strategic procurement choice for core metabolomics facilities conducting large‑scale amino acid profiling.

Application
Selection Property
Validation Focus
Isotope dilution LC-MS/MS quantification
High mass shift for isotopic separation
Matrix-effect correction and accuracy in research matrices
Stereospecific D-phenylalanine tracer studies
Enantiomerically pure D-form
Chiral separation and biological activity tracking
Pharmaceutical impurity profiling & method validation
Documented purity and isotopic enrichment
Method validation traceability to reference standards
Postcolumn infusion IS for high-throughput metabolomics
Single IS for multi-analyte correction
Throughput and injection-order variability correction

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
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